molecular formula C15H14ClNO2 B6381864 MFCD18315737 CAS No. 1261931-73-0

MFCD18315737

Cat. No.: B6381864
CAS No.: 1261931-73-0
M. Wt: 275.73 g/mol
InChI Key: QJDQOJXQECRVSM-UHFFFAOYSA-N
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Description

Typically, such identifiers (e.g., MDL numbers) correspond to specific chemical structures, molecular formulas, and applications. For example, and detail compounds like CAS 918538-05-3 (MFCD11044885) and CAS 428854-24-4 (MFCD22741544), including their synthesis, molecular weights, and bioactivity . Without data on MFCD18315737, its properties, synthesis, or applications cannot be accurately discussed.

Properties

IUPAC Name

3-(4-chloro-3-hydroxyphenyl)-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-13(16)14(18)9-11/h3-9,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDQOJXQECRVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686111
Record name 4'-Chloro-N-ethyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-73-0
Record name 4'-Chloro-N-ethyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315737 involves several steps, each requiring specific reaction conditions. The preparation methods typically include:

    Initial Synthesis: The compound is synthesized through a series of chemical reactions, starting with the combination of basic organic molecules under controlled conditions.

    Purification: The synthesized compound is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

    Final Product Formation: The purified compound undergoes further chemical reactions to achieve the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under optimized conditions.

    Continuous Purification: Advanced purification techniques are employed to ensure the high purity of the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD18315737 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts such as palladium on carbon or platinum oxide are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

MFCD18315737 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18315737 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on MFCD18315737 is absent, the evidence provides methodologies for comparing structurally analogous compounds. Below is a generalized framework based on how similar compounds are analyzed in the sources:

Table 1: General Comparison Framework

Property Example Compound 1 (CAS 918538-05-3) Example Compound 2 (CAS 428854-24-4) Hypothetical this compound
Molecular Formula C₆H₃Cl₂N₃ C₁₇H₁₅FN₈ [Not Available]
Molecular Weight 188.01 g/mol 350.35 g/mol [Not Available]
Bioactivity Log S: -2.99 (moderate solubility) CYP enzyme inhibition: None [Not Available]
Synthesis Method KI/DMF-mediated coupling Pd-catalyzed cross-coupling [Not Available]
Applications Intermediate in heterocyclic chemistry Potential kinase inhibitor [Not Available]

Key Observations from Similar Compounds

Structural Features : Compounds like CAS 918538-05-3 () and CAS 1533-03-5 () emphasize the role of halogen substituents (e.g., Cl, F) and heterocyclic cores (e.g., pyrazole, triazine) in modulating reactivity and bioactivity .

Synthetic Strategies : and highlight the use of cross-coupling reactions, iodides, and palladium catalysts to construct complex heterocycles .

Bioactivity Trends : Solubility (Log S), CYP inhibition, and leadlikeness scores are critical metrics for drug-like compounds, as seen in and .

Recommendations for Future Research

To address this gap, the following steps are advised:

Database Consultation : Cross-reference MDL numbers in platforms like PubChem, Reaxys, or SciFinder.

Synthetic Replication: If the structure is known, adopt methods from analogous compounds (e.g., ’s use of DMF as a solvent ).

Bioactivity Profiling : Evaluate toxicity, solubility, and target engagement using assays described in .

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